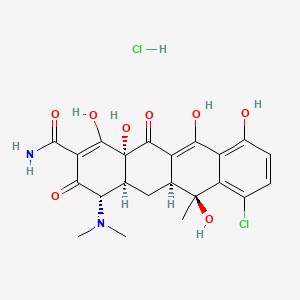

4-epi-Chlortetracycline (hydrochloride)

Description

Discovery and Isolation from Streptomyces aureofaciens

Chlortetracycline hydrochloride was first isolated in 1945 by Benjamin Minge Duggar, a botanist working at Lederle Laboratories under the supervision of Yellapragada Subbarow. The discovery emerged from systematic soil sampling efforts aimed at identifying novel antibiotic-producing microorganisms. A golden-pigmented actinomycete strain, later classified as Streptomyces aureofaciens, was cultured from a soil sample collected at Sanborn Field, University of Missouri. This organism produced a yellow crystalline compound initially named "Aureomycin" due to its coloration.

The isolation process involved fermentation optimization to enhance yield, with early methods achieving approximately 125 µg/mL in synthetic media. Structural elucidation revealed a tetracyclic naphthacene carboxamide core with a chlorine atom at position 7, distinguishing it from later tetracyclines. The hydrochloride salt formulation improved solubility and stability, facilitating its transition to clinical use.

Historical Development of Chlortetracycline Hydrochloride as an Antibiotic Compound

Chlortetracycline hydrochloride’s introduction in 1948 marked the dawn of broad-spectrum antibiotic therapy. Unlike earlier antibiotics such as penicillin, it demonstrated efficacy against Gram-positive and Gram-negative bacteria, rickettsiae, and chlamydiae. Its oral bioavailability and chemical stability made it indispensable for treating typhus, Q fever, and lymphogranuloma venereum.

Table 1: Key Milestones in Chlortetracycline Hydrochloride Development

Industrial production scaled rapidly, with fermentation yields exceeding 25.9 g/L through strain engineering and process optimization. However, the emergence of bacterial resistance and side effects prompted the development of semi-synthetic analogs like doxycycline and minocycline.

Evolution of Chlortetracycline Applications in Scientific Research

Beyond therapeutics, chlortetracycline hydrochloride became a versatile tool in biochemical and environmental research:

- Fluorescent Probing : Its ability to chelate divalent cations enabled its use as a calcium-sensitive fluorescent marker in microbial membranes and plant tissues. Studies on Arabidopsis thaliana demonstrated its capacity to alter lignin biosynthesis pathways, revealing crosstalk between antibiotic exposure and plant stress responses.

- Antibiotic Resistance Mechanisms : Research on Bacillus megaterium and Escherichia coli elucidated tetracycline efflux pumps and ribosomal protection proteins, informing resistance gene annotation in pathogens.

- Environmental Monitoring : Composite fluorescent probes incorporating carbon quantum dots and mesoporous silicon were developed for sensitive detection in water systems, achieving limits of 29 nM for gentamicin and 113 nM for chlortetracycline.

Table 2: Research Applications of Chlortetracycline Hydrochloride

Significance in the Tetracycline Family of Compounds

As the progenitor of tetracyclines, chlortetracycline hydrochloride established critical structure-activity relationships (SARs) that guided subsequent derivatives:

- Structural Template : The tetracyclic scaffold with C4 dimethylamino and C10 phenolic groups proved essential for ribosomal binding and antimicrobial activity. Chlorination at C7 enhanced lipid solubility but contributed to phototoxicity, driving efforts to synthesize dechlorinated variants.

- Generational Classification :

Table 3: Generational Evolution of Tetracyclines

Chlortetracycline’s role in elucidating tetracycline resistance mechanisms, particularly ribosomal protection (tetM) and efflux pumps (tetA), remains foundational for designing next-generation antibiotics.

Propriétés

Numéro CAS |

64-72-2 |

|---|---|

Formule moléculaire |

C22H24Cl2N2O8 |

Poids moléculaire |

515.3 g/mol |

Nom IUPAC |

(6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8?,15?,21-,22-;/m0./s1 |

Clé InChI |

QYAPHLRPFNSDNH-HEIJYTSRSA-N |

SMILES isomérique |

C[C@@]1(C2CC3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

SMILES canonique |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

Numéros CAS associés |

57-62-5 (Parent) |

Synonymes |

NA |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of chlortetracycline hydrochloride involves the fermentation of Streptomyces aureofaciens. The fermentation broth is then subjected to a series of purification steps, including acidification, filtration, and crystallization . The process typically involves the following steps:

Fermentation: Streptomyces aureofaciens is cultured under controlled conditions to produce chlortetracycline.

Acidification: The fermentation broth is acidified using hydrochloric acid to precipitate the antibiotic.

Filtration and Crystallization: The precipitate is filtered and then crystallized to obtain chlortetracycline hydrochloride.

Industrial Production Methods

In industrial settings, the production process is optimized to enhance yield and purity. This includes controlling the fermentation conditions, such as pH and temperature, and using advanced filtration and crystallization techniques to minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Chlortetracycline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Various substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of chlortetracycline, which may have different antibacterial properties .

Applications De Recherche Scientifique

Chlortetracycline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the synthesis and reactions of tetracycline antibiotics.

Biology: It serves as a tool for studying bacterial protein synthesis and ribosomal function.

Medicine: It is used to treat various bacterial infections in both humans and animals. .

Industry: It is used in the production of medicated animal feeds to promote growth and prevent disease.

Mécanisme D'action

Chlortetracycline hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibits the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis and bacterial growth .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Tetracycline Derivatives

| Compound | Substituent at Position 7 | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Chlortetracycline HCl | Cl | C₂₂H₂₃ClN₂O₈·HCl | 515.34 | High lipophilicity; enhanced adsorption |

| Tetracycline HCl | H | C₂₂H₂₄N₂O₈·HCl | 480.90 | Baseline structure; moderate solubility |

| Oxytetracycline HCl | OH | C₂₂H₂₄N₂O₉·HCl | 496.90 | Polar hydroxyl group; lower adsorption |

| Doxycycline HCl | H (modified at C5) | C₂₂H₂₄N₂O₈·HCl | 480.90 | Enhanced oral absorption; photostability |

The chlorine atom in CTC increases its lipophilicity compared to oxytetracycline and tetracycline, contributing to stronger adsorption on materials like polyethylene (PE) .

Bioavailability and Pharmacokinetics

Bioavailability varies significantly between free-base and hydrochloride forms of tetracyclines.

Table 2: Bioavailability and Absorption Profiles

CTC’s hydrochloride form shows variable absorption, influenced by gastrointestinal conditions and adjuvants like citric acid . In contrast, doxycycline’s structural modifications grant it more consistent pharmacokinetics .

Environmental Behavior and Remediation

Adsorption and Degradation:

- Adsorption on Polymers: CTC exhibits the strongest adsorption on PE (interaction energy: -210 kJ/mol) compared to oxytetracycline (-180 kJ/mol) and tetracycline (-150 kJ/mol) .

- Removal Efficiency: ZIF-67, a metal-organic framework, removes CTC and doxycycline efficiently (85% and 78%, respectively) via adsorption . Photocatalytic degradation using Co/Ni-MOF-74@PDI achieves 87% CTC removal in 90 minutes .

Ecotoxicity:

- CTC inhibits Microcystis aeruginosa and Scenedesmus obliquus growth at ≥0.5 mg/L, with UV degradation products showing species-dependent effects .

Table 3: Environmental Parameters of Tetracyclines

| Parameter | Chlortetracycline HCl | Oxytetracycline HCl | Tetracycline HCl |

|---|---|---|---|

| Adsorption on PE (kJ/mol) | -210 | -180 | -150 |

| Algal EC50 (mg/L) | 0.5–10 | Not studied | Not studied |

| Photocatalytic Degradation (%) | 87 | Not reported | 65 |

Analytical Methods

Detection Techniques:

- SPE-HPLC: Simultaneously quantifies CTC, tetracycline, oxytetracycline, and chloramphenicol in milk with a limit of detection (LOD) of 0.15–0.30 µg/mL .

- Molecularly Imprinted Polymers (MIP): MIP-based chemiluminescence detects CTC at 4×10⁻⁹ g/mL in chicken liver .

- Liquid Chromatography (LC): Polystyrene-divinylbenzene columns achieve 98% recovery for CTC analysis .

Q & A

Q. What role do epimers like 4-epichlortetracycline hydrochloride play in modulating bacterial resistance mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.